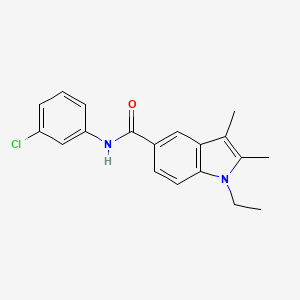
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors CB1 and CB2. It was first synthesized in the mid-1990s and has since been widely used in scientific research as a tool to study the endocannabinoid system.
Mechanism of Action
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 acts as a potent agonist of the cannabinoid receptors CB1 and CB2, which are G protein-coupled receptors that are widely expressed throughout the body. Activation of these receptors by N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 leads to a variety of downstream effects, including inhibition of adenylate cyclase, activation of mitogen-activated protein kinases, and modulation of ion channels.
Biochemical and physiological effects:
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been shown to have a wide range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, appetite stimulation, and sedation. It has also been shown to modulate the release of various neurotransmitters, including dopamine, glutamate, and GABA.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 in lab experiments is its high potency and selectivity for the cannabinoid receptors CB1 and CB2, which allows for precise modulation of the endocannabinoid system. However, one limitation of using this compound is its potential for off-target effects, as it has been shown to interact with other receptors and ion channels at high concentrations.
Future Directions
There are several potential future directions for research on N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 and other cannabinoid receptor agonists, including:
1. Development of more selective and potent agonists for the cannabinoid receptors CB1 and CB2.
2. Investigation of the therapeutic potential of cannabinoid receptor agonists in various diseases, such as chronic pain, epilepsy, and cancer.
3. Study of the effects of chronic exposure to cannabinoid receptor agonists on the endocannabinoid system and other physiological processes.
4. Development of novel drug delivery systems for cannabinoid receptor agonists, such as nanoparticles or liposomes.
5. Investigation of the potential use of cannabinoid receptor agonists as adjuvants to other drugs or therapies.
Synthesis Methods
The synthesis of N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 involves several steps, including the reaction of 3-chlorophenylhydrazine with 2,3-dimethyl-1,4-benzoquinone to form the corresponding hydrazone, which is then reacted with ethyl chloroformate to yield the desired carboxamide.
Scientific Research Applications
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide 55,212-2 has been extensively used in scientific research to study the endocannabinoid system and its role in various physiological processes, including pain, inflammation, appetite, and mood regulation. It has also been used to investigate the potential therapeutic benefits of cannabinoid receptor agonists in various diseases, such as multiple sclerosis, epilepsy, and cancer.
properties
IUPAC Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethylindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c1-4-22-13(3)12(2)17-10-14(8-9-18(17)22)19(23)21-16-7-5-6-15(20)11-16/h5-11H,4H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBJORXVFXPHMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=C1C=CC(=C2)C(=O)NC3=CC(=CC=C3)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-1-ethyl-2,3-dimethyl-1H-indole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

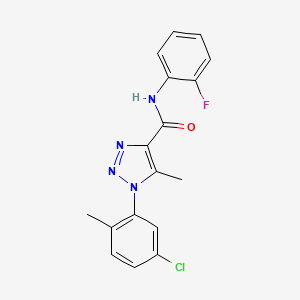

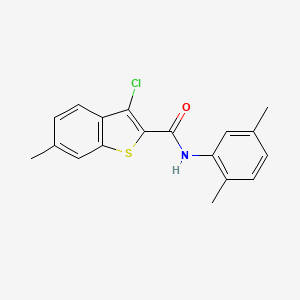
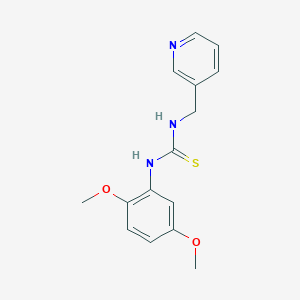
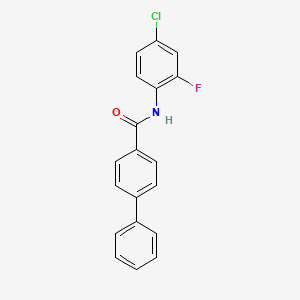
![2-hydroxy-7-methyl-9-(2-thienyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B5727129.png)
![2-(3-methylphenyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5727137.png)
![2-(4-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5727145.png)




![1-benzyl-5-({[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5727190.png)
